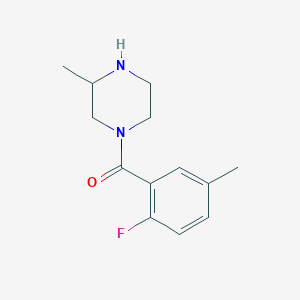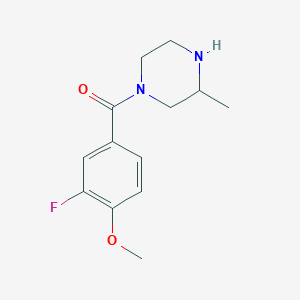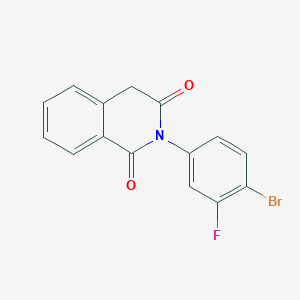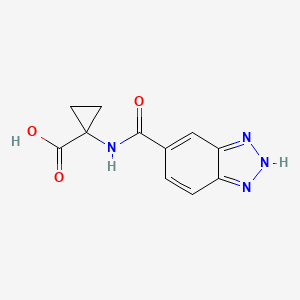![molecular formula C12H12ClNO3 B7580860 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid, commonly known as CPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPCC is a cyclopropane-containing amino acid that has been found to exhibit interesting biochemical and physiological effects. In
作用機序
The mechanism of action of CPCC is not yet fully understood. However, it has been suggested that CPCC induces apoptosis in cancer cells by activating the caspase pathway. CPCC has also been shown to disrupt bacterial biofilms by inhibiting quorum sensing, a process by which bacteria communicate with each other. The anti-inflammatory properties of CPCC are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
CPCC has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial biofilms, and possess anti-inflammatory properties. CPCC has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
CPCC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, CPCC is also known to be unstable in aqueous solutions, which could limit its use in certain experiments. Furthermore, the mechanism of action of CPCC is not yet fully understood, which could make it difficult to interpret the results of experiments involving CPCC.
将来の方向性
There are several future directions for research involving CPCC. One area of interest is the development of CPCC-based drugs for the treatment of cancer and bacterial infections. Another area of interest is the elucidation of the mechanism of action of CPCC, which could lead to a better understanding of its biological activity. Furthermore, the development of new synthesis methods for CPCC could lead to the production of more stable and potent analogs.
合成法
The synthesis of CPCC involves the reaction of 4-chlorophenylacetic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with ammonium hydroxide to yield CPCC. This method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
CPCC has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. CPCC has also been shown to inhibit the growth of bacterial biofilms, which are a major cause of chronic infections. Furthermore, CPCC has been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-[[2-(4-chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-10(15)14-12(5-6-12)11(16)17/h1-4H,5-7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZLRNNACCRZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)

![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)

![N-(1-cyclopropylpyrrolidin-3-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580813.png)
![3-[(2-Fluoro-6-methoxybenzoyl)amino]propanoic acid](/img/structure/B7580824.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)

![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580868.png)